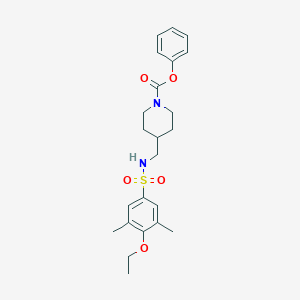

4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various tert-butyl piperazine-carboxylate derivatives has been explored in the literature. For instance, the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate involved a condensation reaction between carbamimide and 3-fluorobenzoic acid, utilizing 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions . Another compound, tert-butyl-4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate, was synthesized through amination of 4-iodo-2-methyl-6-nitroaniline using CuI, ethylene glycol, and potassium phosphate as catalyst, ligand, and base, respectively . Additionally, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was crystallized from a petroleum ether/ethyl acetate mixture . These methods highlight the versatility of synthetic approaches for tert-butyl piperazine-carboxylate derivatives.

Molecular Structure Analysis

X-ray diffraction studies have been pivotal in determining the molecular structures of these compounds. The tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate crystallized in the monoclinic system with specific unit cell parameters, and its molecules were linked through weak C–H···O interactions and aromatic π–π stacking interactions . The tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate also crystallized in the monoclinic space group, with bond lengths and angles typical for its structure . These studies provide detailed insights into the three-dimensional architectures of these compounds.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl piperazine-carboxylate derivatives has been explored through various reactions. For example, the hydroformylation of a (2R)-2-tert-butyl-Δ4-1,3-oxazoline derivative led to the formation of important intermediates for the synthesis of homochiral amino acid derivatives . Additionally, the synthesis of 3-tert-Butyl-4-hydroxy-1,4-dihydropyrazolo[5,1-c][1,2,4]triazines involved borohydride reduction and Vilsmeier formylation, demonstrating the potential for creating diverse structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The intermolecular interactions, such as hydrogen bonds and π–π stacking, contribute to the stability and solubility of the compounds. For instance, tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate showed moderate antibacterial and antifungal activities, which could be attributed to their molecular conformations and the presence of intermolecular interactions . These properties are essential for the potential application of these compounds in medicinal chemistry.

科学的研究の応用

Synthetic Applications

The compound is part of a broader category of 1,2-oxazines and related compounds with significant synthetic utility. 1,2-Oxazines, including related structures, can be synthesized through various methods, such as the dehydration of dihydro-oxazines derived from the cyclization of acyl-nitroso compounds. These compounds are used as chiral synthons and in general synthetic reactions, illustrating their versatility in creating complex organic molecules. Oxazines have shown potential as intermediates in synthesizing a wide range of biologically active compounds, indicating their importance in medicinal chemistry and drug development (Sainsbury, 1991).

Environmental and Industrial Applications

Research into synthetic phenolic antioxidants, including structures similar to 4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate, highlights their widespread use in industry and potential environmental impacts. These compounds are used to enhance product shelf life by retarding oxidation. However, their environmental occurrence, human exposure, and toxicity have raised concerns, necessitating further studies on their safety and environmental behaviors (Liu & Mabury, 2020).

The decomposition of methyl tert-butyl ether (MTBE) in environmental contexts has been studied, demonstrating the applicability of advanced oxidation processes. This research, while focusing on MTBE, suggests potential pathways and technologies that could be applicable to compounds with similar structural features or environmental concerns. It highlights the feasibility of using advanced methods to address the environmental persistence of synthetic organic compounds (Hsieh et al., 2011).

Potential Biological Activities

Compounds bearing the oxazine and related scaffolds have been associated with a range of biological activities. These activities include antibacterial, antituberculous, antimycotic, and anthelmintic properties, among others. The ability to modulate these activities through structural modifications underscores the potential of oxazine derivatives in therapeutic development. This versatility suggests that compounds like 4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate could serve as valuable starting points for the design of new drugs (Waisser & Kubicová, 1993).

特性

IUPAC Name |

4-O-tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c1-12(2,3)19-11(16)13-5-8(6-14)18-7-9(13)10(15)17-4/h5-6,9H,7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSEXZDMQSNJPRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(OCC1C(=O)OC)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-O-Tert-butyl 3-O-methyl 6-formyl-2,3-dihydro-1,4-oxazine-3,4-dicarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Methoxybenzyl)amino]phenol](/img/structure/B2499307.png)

![N-cyclopentyl-4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carboxamide](/img/structure/B2499308.png)

![2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one;hydrochloride](/img/structure/B2499312.png)

![2-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-isopropyl-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2499315.png)

![3,6-dichloro-N-[2-methanesulfonamido-5-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2499316.png)

![1-allyl-4-(1-(2-(4-chloro-3-methylphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2499317.png)

![1-(4-chlorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2499320.png)

![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2499323.png)